Antimony Potassium Tartrate

Description

This compound is a schistosomicide possibly useful against other parasites. It has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects.

This compound is a chemical compound of antimony. Antimony is a metallic element with the chemical symbol Sb and atomic number 51. Small amounts of antimony are found in the earth's crust. (L741, L808).

A schistosomicide possibly useful against other parasites. It has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects.

Properties

Key on ui mechanism of action |

It has been shown that tartar emetic acts on the stomach to induce emesis after its oral administration, that only traces are present in the vomitus following its intravenous injection, and that it does not induce emesis when it is applied directly to the vomiting center. In the present study, which was made with cats except when otherwise specifically stated, the intravenous injection of tartar emetic caused emesis (typical vomiting movements) after the removal of the entire gastrointestinal tract from the esophagus to the anus. Cutting the vagi inhibits emesis after the intravenous injection of any dose of tartar emetic, though nausea may be induced. Cutting the vagi and simultaneously extirpating the stellate ganglia inhibits both nausea and vomiting after the intravenous injection of tartar emetic. Extirpation of the celiac ganglion and simultaneous cutting of the vagi just below the level of the diaphragm does not prevent emesis following the intravenous injection of tartar emetic. Cutting the vagi prevents vomiting after the introduction of large doses of tartar emetic into the stomach, but massive doses may still cause emesis. Vagotomy probably has less influence on the emetic action of a moderately large dose of tartar emetic introduced into a loop of the duodenum. Atropine has very nearly the same effect on the emetic action of tartar emetic as cutting the vagi, but much larger doses are necessary to abolish the effect of the introduction of tartar emetic into the stomach in moderate amounts than that of equal amounts injected intravenously. The facts just stated point to the heart as the seat of reflex vomiting following the intravenous injection of tartar emetic. The intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia. The introduction of tartar emetic into the stomach induces afferent emetic impulses which pass upward mainly by way of the vagus, to a much less extent by way of the sympathetic nerve. The introduction of tartar emetic into the duodenum induces afferent emetic impulses which pass upward partly by way of the sympathetic nerve, partly by way of the vagus. It seems probable that the path taken by afferent emetic impulses induced in the gastrointestinal tract by tartar emetic depends on the innervation of the organ concerned, and not on any selective action of the poison on the afferent nerve. Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i. |

|---|---|

CAS No. |

11071-15-1 |

Molecular Formula |

C8H4O12Sb2.3H2O.2K K2C8H4O12Sb2.3H2O C8H10K2O15Sb2 |

Molecular Weight |

667.87 g/mol |

IUPAC Name |

dipotassium;bis(antimony(3+));bis((2R,3R)-2,3-dioxidobutanedioate);trihydrate |

InChI |

InChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4/t2*1-,2-;;;;;;;/m11......./s1 |

InChI Key |

WBTCZEPSIIFINA-MSFWTACDSA-J |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Canonical SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Color/Form |

Colorless liquid |

density |

2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |

melting_point |

630 to 635 °F (NTP, 1992) |

physical_description |

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |

solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and structure of antimony potassium tartrate

An In-depth Technical Guide to the Chemical Properties and Structure of Antimony Potassium Tartrate

Introduction: The Enduring Legacy of a Complex Salt

This compound, historically and colloquially known as tartar emetic, is a coordination complex with a rich and multifaceted history.[1][2] Its journey spans centuries, from its use in medieval alchemy and medicine as a powerful emetic to its pivotal role in the development of chemotherapy for parasitic diseases in the 20th century.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core chemical principles that govern the structure, properties, and reactivity of this remarkable compound.

While its use in mainstream medicine has largely been superseded by safer alternatives, this compound remains a compound of significant interest.[3] It continues to find applications as a mordant in the textile and leather industries, as an insecticide, and as a valuable reagent in analytical chemistry.[4][5][6][7] Understanding its fundamental chemistry is crucial for appreciating its historical applications and harnessing its properties in modern contexts. This document moves beyond a simple recitation of facts to explain the causality behind its behavior, providing a foundation grounded in authoritative chemical principles.

Molecular Architecture: A Dimeric Coordination Complex

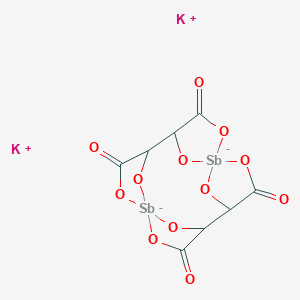

The precise chemical identity of this compound is often represented by various formulas depending on its hydration state, with the trihydrate (K₂[Sb₂(C₄H₂O₆)₂]·3H₂O) and hemihydrate being common forms.[2] The core of the molecule, however, is the dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻.[1][2]

Several X-ray crystallography studies have elucidated its intricate structure.[1] The anion consists of two antimony(III) centers. Each antimony atom is coordinated by two different tartrate ligands derived from L-(+)-tartaric acid.[2][8] The tartrate ligands act as bridging, bidentate chelators, using oxygen atoms from both a carboxylate and an adjacent alkoxide group to bond to the metal centers. This arrangement creates a large ring structure.[1]

The coordination geometry around each Sb(III) atom is a distorted square pyramid. This distortion is a classic example of the influence of a stereochemically active lone pair of electrons on the antimony atom, which occupies a coordination position and repels the bonding pairs.[2] This complex stereochemistry, originating from the chiral tartrate ligand, is fundamental to its chemical interactions and biological activity.

Caption: Structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, reflecting its nature as a crystalline salt. It typically appears as colorless, odorless crystals or a white powder with a characteristic sweetish metallic taste.[2][4] The compound effloresces upon exposure to air, indicating the loss of water of hydration.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₄K₂O₁₂Sb₂ (anhydrous) C₈H₄K₂O₁₂Sb₂·3H₂O (trihydrate) | [1][2][8] |

| Molar Mass | 613.83 g/mol (anhydrous) 667.87 g/mol (trihydrate) | [2][4] |

| Appearance | Colorless crystals or white powder | [2][4] |

| Density | ~2.6 g/cm³ | [2][9] |

| Solubility (Hemihydrate) | Water: 8.3 g/100 mL (cold), 33.3 g/100 mL (hot) Glycerol: 6.7 g/100 mL Alcohol: Insoluble | [4] |

| Decomposition | Decomposes around 100°C | [2][10] |

| pH (Aqueous Solution) | Slightly acidic | [4] |

| Optical Rotation (Hemihydrate) | +140.69° (c=2 in water) | [4] |

The compound's reactivity is dominated by the antimony center. It is stable under normal storage conditions but will react with strong acids and bases.[10] Of critical importance from a safety perspective is its reaction with acidic reducing agents, which can produce the highly toxic gas stibine (SbH₃).[11]

Synthesis and Purification

The preparation of this compound is a straightforward and well-established laboratory procedure. The most common method involves the reaction of antimony trioxide (Sb₂O₃) with a hot aqueous solution of potassium hydrogen tartrate (potassium bitartrate).[1][12][13]

The balanced chemical equation for this synthesis is: Sb₂O₃ + 2 KHC₄H₄O₆ → K₂[Sb₂(C₄H₂O₆)₂] + H₂O

An alternative approach involves using freshly prepared antimony acid sol instead of the less soluble antimony trioxide to facilitate a more efficient liquid-phase reaction, which can yield a high-purity product.[14]

Caption: Workflow for the iodimetric assay of this compound.

Experimental Protocol: Iodimetric Assay

-

Sample Preparation: Accurately weigh approximately 500 mg of this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

-

Buffering and Complexation: Add 5 g of potassium sodium tartrate and 2 g of sodium borate to the solution and swirl to dissolve.

-

Indicator: Add 3 mL of starch indicator solution (TS).

-

Titration: Immediately titrate the solution with a standardized 0.1 N iodine volumetric solution (VS).

-

Endpoint: The endpoint is reached upon the appearance of the first persistent blue or violet-blue color, which is characteristic of the starch-iodine complex.

-

Calculation: Calculate the percentage purity of the sample. Each milliliter of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O. The sample should contain between 99.0% and 103.0% of the labeled compound. [15][17]

Applications and Associated Mechanisms

The utility of this compound is directly linked to the reactivity of the antimony(III) ion.

Medicinal Chemistry: An Antiparasitic Pioneer

This compound was a cornerstone of tropical medicine for decades. [3]It was the first effective treatment for schistosomiasis, discovered in 1918, and was also used against leishmaniasis. [1][2]

-

Mechanism of Action: The precise antiparasitic mechanism remains a subject of investigation. However, it is widely believed that trivalent antimony compounds interfere with bioenergetics by inhibiting key sulfhydryl-containing enzymes in the parasites, such as phosphofructokinase, which are crucial for carbohydrate metabolism. [4]This disruption of essential metabolic pathways leads to parasite death. More recent studies suggest that antimonials can also induce apoptosis-like cell death in parasites, characterized by oligonucleosomal DNA fragmentation. [4]* Decline in Use: The high toxicity of trivalent antimony, particularly its cardiotoxicity, and the need for intravenous administration led to its replacement by less toxic pentavalent antimonials (e.g., sodium stibogluconate) and other modern antiparasitic drugs. [1][3]

Industrial Chemistry: A Mordant for Dye Fixation

In the textile and leather industries, this compound serves as a mordant, a substance that fixes a dye to the fibers, enhancing color fastness against washing and light. [5][7]

-

Mechanism of Action: The effectiveness of a mordant relies on its ability to form coordination complexes. This compound acts as a bridge, binding to both the dye molecules and the functional groups on the fabric fibers (like the hydroxyl groups in cotton). [5]This creates a larger, insoluble pigment complex that is physically trapped within the fiber matrix, significantly improving the durability of the color. [5][7]

Safety and Toxicology

This compound is a toxic compound and must be handled with appropriate care. [6][12]It is harmful if swallowed or inhaled and can cause severe irritation to the skin and eyes. [6]Trivalent antimony compounds are generally more toxic than pentavalent ones due to their slower excretion from the body. [18]Chronic exposure can lead to gastrointestinal distress and damage to the liver and kidneys. [19] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection when handling the powder, is mandatory. [19]It should be stored in well-closed containers away from incompatible materials like strong acids and oxidizing agents. [10][11]

Conclusion

This compound is a compound where history, complex structure, and functional chemistry converge. Its dimeric anionic structure, governed by the coordination of antimony(III) with chiral tartrate ligands, dictates its physicochemical properties and reactivity. From its early, albeit toxic, successes in treating devastating parasitic diseases to its enduring role in industrial dyeing processes, the compound's utility is a direct consequence of its fundamental chemical nature. For the modern scientist, a thorough understanding of this coordination complex provides not only a window into the history of chemotherapy and industrial chemistry but also a practical foundation for its safe handling and application in contemporary research and technology.

References

-

PubChem. This compound | C8H10K2O15Sb2 | CID 73415808. [Link]

-

Wikipedia. This compound. [Link]

-

Grokipedia. This compound. [Link]

-

LookChem. The Chemistry of Color: Potassium Antimony Tartrate in Dyeing. [Link]

-

Caring Sunshine. Ingredient: this compound. [Link]

-

Sciencemadness Wiki. Potassium antimony tartrate. [Link]

- Google Patents.

-

USP. This compound. [Link]

-

Scribd. Assay of this compound. [Link]

-

Muby Chemicals. This compound or Potassium Antimony Tartrate USP Reagent Manufacturers. [Link]

-

Chemsrc. This compound | CAS#:11071-15-1. [Link]

-

ResearchGate. Empirical structure of this compound trihydrate. [Link]

-

PrepChem.com. Preparation of this compound. [Link]

-

YouTube. How to Make Potassium Antimony Tartrate aka Tartar Emetic. [Link]

-

Trungtamthuoc.com. This compound USP 2025. [Link]

-

PubChem. This compound anhydrous | C8H4K2O12Sb2 | CID 76968156. [Link]

-

ACS Publications. Potassium Antimony Tartrate Trihydrate | ACS Reagent Chemicals. [Link]

-

Tartaric Acid. What Is this compound. [Link]

-

Scribd. Assay of this compound. [Link]

-

Inchem.org. This compound (UK PID). [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. This compound | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. camachem.com [camachem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound anhydrous | C8H4K2O12Sb2 | CID 76968156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. This compound Manufacturers, with SDS [mubychem.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]

- 13. prepchem.com [prepchem.com]

- 14. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]

- 15. This compound [drugfuture.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. trungtamthuoc.com [trungtamthuoc.com]

- 18. This compound (UK PID) [inchem.org]

- 19. This compound | CAS#:11071-15-1 | Chemsrc [chemsrc.com]

The Solubility of Antimony Potassium Tartrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Complexities of a Historic Compound

Antimony potassium tartrate, historically known as tartar emetic, is a compound with a rich and complex history in both medicine and industry.[1][2] From its use as a powerful emetic and a treatment for parasitic diseases like schistosomiasis and leishmaniasis to its application as a mordant in the textile industry, its utility is intrinsically linked to its chemical properties, most notably its solubility.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various solvents is paramount for formulation, dosage form design, and ensuring therapeutic efficacy and safety.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into its behavior in different solvent systems, the critical factors that influence its solubility, and standardized methodologies for its accurate determination. By synthesizing technical data with practical, field-proven insights, this guide aims to equip the reader with the necessary knowledge to effectively work with this multifaceted compound.

Physicochemical Properties and Molecular Structure

This compound is a double salt of potassium and antimony with tartaric acid, typically existing as a trihydrate with the chemical formula K₂Sb₂(C₄H₂O₆)₂·3H₂O.[3] It presents as a colorless, odorless crystalline solid or a white powder.[4] An understanding of its molecular structure is key to comprehending its solubility characteristics. The antimony atoms are coordinated to the carboxylate and hydroxyl groups of the tartrate molecules, forming a complex anionic dimer. This complex structure, with its potential for hydrogen bonding and ionic interactions, dictates its behavior in different solvents.

Quantitative Solubility Profile

The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data, providing a clear reference for laboratory applications.

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 0 °C | 8.3 g/100 mL | [1][3] |

| Water | 20 °C | 8.3 g/100 mL (83,000 mg/L) | [4] |

| Water | 25 °C | 8.3 g | [5] |

| Water | 100 °C (Boiling) | 33.3 - 35.9 g/100 mL | [1][3][4] |

| Ethanol | Ambient | Insoluble | [3][4] |

| Glycerol | Ambient | 6.7 g/100 mL | [3][4] |

Note: 1 g of this compound is also reported to dissolve in 12 mL of water and 3 mL of boiling water. Additionally, 1 gram dissolves in 15 mL of glycerol.[4]

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors. For this compound, the following are of particular importance:

Temperature

As evidenced by the quantitative data, the solubility of this compound in water is highly dependent on temperature. There is a significant increase in solubility as the temperature is raised from 0°C to 100°C, a characteristic typical of many inorganic salts. This property is crucial for processes such as recrystallization for purification and the preparation of concentrated solutions.

pH of the Solvent

Presence of Other Solutes and Incompatibilities

The presence of other ions and molecules in a solution can have a pronounced effect on the solubility of this compound, often leading to precipitation. It is known to be incompatible with a range of substances, including:

-

Mineral acids

-

Tannic acid and gallic acids

-

Alkali hydroxides and carbonates

-

Salts of heavy metals such as lead and silver

-

Mercury bichloride

-

Lime water

-

Albumin and soap

These incompatibilities are critical considerations in drug formulation and analytical method development, as the presence of these substances can lead to the precipitation of this compound from the solution.

Experimental Protocol for Determining Equilibrium Solubility

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound using the shake-flask method, a procedure in line with the principles of OECD Guideline 105 and USP Chapter <1236>.

Principle of the Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. The principle involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility in the chosen solvent and volume.

-

Transfer the weighed solid into a clean, dry flask with a screw cap or a ground-glass stopper.

-

Add a precise volume of the desired solvent (e.g., purified water, buffer of a specific pH) to the flask.

-

-

Equilibration:

-

Securely seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator or on a laboratory shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, remove the flask from the shaker and allow it to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully separate the saturated solution from the solid phase. This can be achieved by either:

-

Filtration: Use a syringe filter with a membrane that does not adsorb the analyte (e.g., PTFE). Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant or filtrate.

-

If necessary, dilute the aliquot with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of antimony in the diluted solution using a validated analytical method. Suitable methods include:

-

Atomic Absorption Spectrophotometry (AAS): Graphite furnace AAS (GF-AAS) offers high sensitivity for low concentrations of antimony.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for elemental analysis.

-

Titrimetry: An iodimetric titration can be used for higher concentrations. The sample is dissolved in water, and after the addition of potassium sodium tartrate and sodium borate, it is titrated with a standardized iodine solution using a starch indicator.[6][7]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/L, or mol/L).

-

Mechanism of Action and Relevance in Drug Development

While this guide focuses on solubility, it is important for drug development professionals to understand the context of this compound's biological activity. The precise mechanism of action of antimonial compounds is still under investigation, but it is generally accepted that trivalent antimony (Sb³⁺), the form present in this compound, is the active species. In the case of pentavalent antimonials used to treat leishmaniasis, it is believed they act as prodrugs that are reduced to the trivalent form in vivo.

The proposed mechanism involves the interference of Sb³⁺ with the thiol metabolism of the parasite. Specifically, it is thought to inhibit trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress. This disruption of the parasite's redox balance leads to cell death.

Proposed Mechanism of Action of Antimonial Drugs

Caption: Proposed mechanism of action for antimonial drugs.

Conclusion: A Foundation for Future Research and Development

The solubility of this compound is a critical parameter that underpins its diverse applications, particularly in the pharmaceutical sciences. This guide has provided a comprehensive overview of its solubility in various solvents, the key factors that influence this property, and a detailed, practical protocol for its accurate determination. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers and drug development professionals can ensure the integrity of their work and make informed decisions in formulation and development. The information presented here, grounded in authoritative references, serves as a solid foundation for further research and the continued exploration of the therapeutic potential of this historic compound.

References

-

Antimony in Drinking-water. World Health Organization (WHO). [Link]

-

This compound. USP. [Link]

-

This compound. PubChem. [Link]

-

This compound TRIHYDRATE. Loba Chemie. [Link]

-

Assay of this compound. Scribd. [Link]

- CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate.

-

Potassium antimony tartrate. Wikipedia. [Link]

-

Stability of antimony potassium tartrare. Brainly.in. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

This compound. PubChem. [Link]

-

Potassium antimony tartrate. Sciencemadness Wiki. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fr.scribd.com [fr.scribd.com]

- 6. This compound [drugfuture.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Antimony Potassium Tartrate

Abstract

Antimony potassium tartrate, historically known as tartar emetic, is a coordination complex with a rich history in medicine, chemistry, and industry.[1][2] From its early use as a powerful emetic and a frontline treatment for parasitic diseases like schistosomiasis and leishmaniasis to its modern applications as a chiral resolving agent and mordant, the compound's utility is deeply rooted in its unique three-dimensional structure.[1][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the crystal structure of this compound. It delineates the methodologies for its precise structural determination, explains the causality behind key experimental choices, and explores how its crystallographic features influence its chemical behavior and biological activity.

Introduction: From Ancient Emetic to Modern Precursor

This compound (APT), with the formula K₂[Sb₂(C₄H₂O₆)₂]·3H₂O (trihydrate), is a double salt of potassium and antimony with L-(+)-tartaric acid.[3][5] Its journey in science began in the Middle Ages, where its potent emetic properties were widely recognized.[1] The subsequent centuries saw its adoption as a critical, albeit toxic, therapeutic agent against devastating tropical diseases.[1][3] While largely superseded by safer alternatives like praziquantel in the 1970s, the study of APT remains highly relevant.[1] Recent research has uncovered its potential as an anticancer agent, capable of inducing apoptosis in tumor cells, suggesting a new chapter in its long medicinal history.[6]

Understanding the precise arrangement of atoms in APT is paramount. The crystal structure dictates its physicochemical properties, such as solubility and stability, and governs its interaction with biological targets.[7] For drug development professionals, this structural knowledge is foundational for designing new, safer, and more effective antimonial-based therapeutics or for utilizing its chiral framework in asymmetric synthesis. This guide will illuminate the path from a crystalline sample of APT to a refined molecular structure, emphasizing the robust methodology of single-crystal X-ray diffraction.

The Molecular Architecture of this compound

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[8][9][10] Multiple crystallographic studies have confirmed the intricate and elegant structure of APT.[1]

The core of the structure is a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻.[1][5] In this complex, two antimony(III) atoms are bridged by two fully deprotonated L-tartrate ligands. Each tartrate ligand acts as a tetradentate chelator, using its two carboxylate oxygen atoms and two alkoxide oxygen atoms to bind the metal centers.[11] This coordination creates a robust, cage-like structure. The antimony(III) center typically adopts a distorted square pyramidal geometry, a feature influenced by the stereochemically active lone pair of electrons on the antimony atom.[5]

Potassium ions (K⁺) provide the counter charge, held in the crystal lattice by electrostatic interactions with the oxygen atoms of the tartrate ligands. Furthermore, the compound typically crystallizes as a hydrate, with water molecules occupying specific sites within the crystal lattice, contributing to the overall stability of the structure through hydrogen bonding.[3][5] The most common form is the trihydrate, though a hemihydrate is also known.[5][12]

Mandatory Visualization: Coordination Sphere of the [Sb₂(tartrate)₂]²⁻ Dimer

The following diagram illustrates the core dimeric anion structure, highlighting the bridging nature of the tartrate ligands between the two antimony centers.

Caption: Coordination of Sb(III) ions by two bridging tartrate ligands.

Methodologies for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of molecules like APT.[8][9] It provides unambiguous data on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.[10]

Experimental Protocol: A Self-Validating Workflow

The process from a sample to a fully refined crystal structure is a systematic workflow designed to ensure data integrity and accuracy at each stage.

Step 1: Crystal Growth and Selection

-

Methodology: High-quality single crystals of APT are typically grown by the slow evaporation of a saturated aqueous solution.[13] A common preparative method involves reacting potassium bitartrate with antimony trioxide in boiling water, followed by hot filtration and cooling.[6][13]

-

Causality: The goal is to produce crystals that are of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (free from cracks, defects, or twinning). Slow evaporation or cooling allows molecules to order themselves into a well-defined lattice, which is essential for sharp diffraction. A polarizing microscope is used to select a single crystal that exhibits uniform extinction, a hallmark of a high-quality, single lattice.

Step 2: Data Collection

-

Methodology: The selected crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. To minimize radiation damage and thermal vibrations, the crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector), rotates the crystal through a series of angles.[10] As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of spots (reflections) of varying intensities.[8]

-

Causality: Low temperature is critical. It reduces atomic motion, leading to sharper diffraction spots and allowing for the collection of higher-resolution data. The specific wavelength of the X-ray source is chosen to be comparable to the interatomic distances in the crystal, which is the condition required for diffraction to occur according to Bragg's Law (nλ = 2d sinθ).[10]

Step 3: Data Processing and Structure Solution

-

Methodology: The collected diffraction images are processed using specialized software (e.g., SHELX). This involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each reflection.[14] The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Causality: The symmetry of the diffraction pattern reveals the crystal's space group, which describes the symmetry elements present in the unit cell.[9] Solving the phase problem is the crucial step in crystallography, as it allows the conversion of diffraction intensities (which are measurable) into a map of where the atoms are located.

Step 4: Structure Refinement and Validation

-

Methodology: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to minimize the difference between the observed diffraction data (F_obs) and the data calculated from the model (F_calc). The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GOOF).

-

Trustworthiness: This step is self-validating. A low R1 value (typically < 0.05 for a good structure) indicates a high degree of agreement between the experimental data and the proposed structural model. The final structure is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access and verification.[15]

Mandatory Visualization: SC-XRD Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystallographic Parameters

The result of a successful SC-XRD experiment is a set of precise quantitative data. The following table summarizes representative crystallographic data for this compound trihydrate, as reported in the literature.[16]

| Parameter | Value | Significance |

| Chemical Formula | C₈H₁₀K₂O₁₅Sb₂ | Confirms the composition, including three water molecules. |

| Formula Weight | 667.87 g/mol | Molar mass of the asymmetric unit.[1][3] |

| Crystal System | Orthorhombic | Defines the basic shape of the unit cell. |

| Space Group | C222₁ | Describes the symmetry operations within the unit cell.[16] |

| a (Å) | 11.192(2) | Length of the 'a' axis of the unit cell.[16] |

| b (Å) | 11.696(3) | Length of the 'b' axis of the unit cell.[16] |

| c (Å) | 25.932(5) | Length of the 'c' axis of the unit cell.[16] |

| Volume (ų) | 3395.9 | Volume of a single unit cell. |

| Density (calc) | 2.60 g/cm³ | Calculated density, matching experimental values.[5][17] |

| R-factor (R1) | < 0.05 | A low value indicates a high-quality structural refinement. |

Structural Insights & Implications for Drug Development

The precise knowledge of APT's crystal structure provides critical insights for medicinal chemists and pharmaceutical scientists.

-

Stereochemistry and Biological Activity: The fixed, chiral environment created by the L-tartrate ligands is fundamental to the molecule's biological interactions. The specific spatial arrangement of the antimony atoms and the surrounding oxygen atoms dictates how the complex binds to target biomolecules, such as enzymes in parasites.[2] The mechanism of toxicity is believed to involve the disruption of thiol proteins by binding to sulfhydryl groups, an interaction highly dependent on geometry.[18]

-

Solubility and Formulation: The crystal structure reveals a network of hydrophilic groups (carboxylates, hydroxyls) and water molecules, explaining its moderate solubility in water (8.3 g/100 mL at 20°C) and insolubility in non-polar solvents like alcohol.[5][18] This is a critical parameter for drug formulation, influencing decisions about dosage forms (e.g., intravenous vs. oral) and excipient compatibility.

-

Foundation for New Drug Design: By understanding the structure of the [Sb₂(tartrate)₂]²⁻ core, researchers can rationally design new antimonial derivatives. Modifications to the tartrate backbone or replacement with other chiral ligands could modulate the compound's toxicity, improve its therapeutic index, and overcome parasite resistance, a significant challenge with older antimonial drugs.[19]

Conclusion

The crystal structure of this compound is a testament to the power of coordination chemistry, defining its historical role in medicine and its potential for future applications. The rigorous, self-validating workflow of single-crystal X-ray diffraction provides the unambiguous structural data necessary for this understanding. For scientists in drug development, this detailed crystallographic knowledge is not merely academic; it is the essential blueprint needed to understand mechanisms of action, predict physicochemical properties, and engineer the next generation of metallodrugs with enhanced efficacy and safety.

References

-

This compound - Wikipedia. Available at: [Link]

-

This compound - Grokipedia. Available at: [Link]

-

This compound (UK PID) - Inchem.org. Available at: [Link]

-

This compound | C8H10K2O15Sb2 | CID 73415808 - PubChem. Available at: [Link]

-

Potassium antimony tartrate - Sciencemadness Wiki. Available at: [Link]

- CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents.

-

This compound Or Potassium Antimony Tartrate USP BP EP Manufacturers and Suppliers - Price - Fengchen. Available at: [Link]

-

This compound - The Merck Index. Available at: [Link]

-

Understanding Chemical Therapy: The Role of Antimony Compounds and Their Applications. Available at: [Link]

-

This compound, hemihydrate | C8H6K2O13Sb2 | CID 17749634 - PubChem. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - AZoM. Available at: [Link]

-

Chapter 6: Single Crystal X-ray Structure Analysis - Royal Society of Chemistry. Available at: [Link]

-

X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Available at: [Link]

-

Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Potassium antimonyl tartrate t | 11126-250G | SIGMA-ALDRICH | SLS. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

This compound - USP. Available at: [Link]

-

Potassium Antimony (III) Tartrate Hemihydrate - SYNTHETIKA. Available at: [Link]

-

Should I add more of this compound trihydrate to a solution if recipe calls for hemihydrate? - Chemistry Stack Exchange. Available at: [Link]

-

POTASSIUM ANTIMONY(III) OXIDE TARTRATE, HEMIHYDRATE - Optional[Raman] - Spectrum - SpectraBase. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Or Potassium Antimony Tartrate USP BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. This compound | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. grokipedia.com [grokipedia.com]

- 6. CN104892677A - Synthesis method of pharmaceutical-grade potassium antimony tartrate - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. This compound, hemihydrate | C8H6K2O13Sb2 | CID 17749634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Potassium antimony tartrate - Sciencemadness Wiki [sciencemadness.org]

- 14. chemijournal.com [chemijournal.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. This compound (UK PID) [inchem.org]

- 19. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Antimony Potassium Tartrate in Textile Dyeing

For: Researchers, scientists, and drug development professionals with an interest in textile chemistry and historical dyeing techniques.

Introduction: The Enduring Role of a Classic Mordant

Antimony potassium tartrate, historically known as tartar emetic, is a coordination compound with a long and significant history in the textile industry.[1][2][3] Its primary application lies in its function as a mordant, a substance that fixes a dye to a substrate, enhancing the vibrancy and fastness of the coloration.[3] While modern synthetic dyes and mordants have largely replaced traditional methods in industrial applications, the study of historical techniques and the use of natural dyes are of growing interest in the fields of materials science, conservation, and sustainable chemistry. This document provides a detailed guide to the application of this compound in a laboratory setting, with a focus on its use with natural dyes on cellulosic fibers like cotton.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | K(Sb(C₄H₄O₆))·½H₂O |

| Molecular Weight | 333.93 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, insoluble in alcohol |

| CAS Number | 28300-74-5 |

Mechanism of Action: A Bridge Between Fiber and Dye

The efficacy of this compound as a mordant stems from its ability to form coordination complexes with both the hydroxyl groups in cellulose and the functional groups of the dye molecule. This creates a molecular "bridge" that firmly anchors the dye to the fabric, significantly improving wash and light fastness.

The process typically involves a two-step approach, particularly for cotton and other cellulosic fibers: a pre-treatment with a tannin, followed by the application of the this compound. The tannin, rich in phenolic compounds, readily binds to the cellulose. The subsequent introduction of this compound leads to the formation of a tannin-antimony complex that is firmly attached to the fiber. This complex then provides a binding site for the natural dye.

Caption: Workflow for tannin pre-treatment of cotton.

Protocol 2: Mordanting with this compound

This protocol details the application of the antimony mordant to the tannin-treated fabric.

Materials:

-

Tannin-treated cotton fabric

-

This compound

-

Distilled water

-

Beaker or dye pot

-

Heating plate

-

Glass stirring rod

-

pH meter or pH strips

Procedure:

-

Prepare the mordant bath:

-

Calculate the amount of this compound needed, typically 2-4% of the original WOF.

-

In a beaker, dissolve the this compound in hot distilled water.

-

-

Treat the fabric:

-

Add the dissolved mordant to a dye pot with enough lukewarm water to cover the fabric.

-

Introduce the damp, tannin-treated fabric to the mordant bath.

-

Slowly heat the bath to 50-60°C. Caution: Avoid boiling, as it can cause the antimony to precipitate out of solution.

-

Maintain this temperature for 1 hour, stirring gently to ensure even mordanting.

-

-

Cool and rinse:

-

Allow the fabric to cool in the mordant bath.

-

Thoroughly rinse the fabric in several changes of cool water until the water runs clear.

-

Protocol 3: Dyeing with a Natural Dye

This protocol outlines the final dyeing step using a natural dye extract.

Materials:

-

Mordanted cotton fabric

-

Natural dye extract (e.g., madder, weld, logwood)

-

Distilled water

-

Dye pot

-

Heating plate

-

Glass stirring rod

Procedure:

-

Prepare the dyebath:

-

Prepare a dyebath with the desired concentration of natural dye extract in distilled water. The amount of dye will vary depending on the specific dye and the desired shade.

-

-

Dye the fabric:

-

Introduce the wet, mordanted fabric to the dyebath.

-

Slowly heat the dyebath to the temperature recommended for the specific natural dye (typically 60-80°C).

-

Maintain the temperature for 1-2 hours, or until the desired color is achieved, stirring occasionally.

-

-

Cool, rinse, and dry:

-

Allow the fabric to cool in the dyebath.

-

Rinse the dyed fabric in cool water until the water runs clear.

-

Wash gently with a pH-neutral soap.

-

Rinse again and hang to dry away from direct sunlight.

-

Quantitative Data Summary

| Parameter | Tannin Pre-treatment | Mordanting | Dyeing |

| Reagent Concentration (% WOF) | 5-20% | 2-4% | Varies by dye |

| Temperature | 60-70°C | 50-60°C | 60-80°C (dye dependent) |

| Duration | 1-2 hours (plus overnight soak) | 1 hour | 1-2 hours |

| Liquor Ratio | Sufficient for fabric movement | Sufficient for fabric movement | Sufficient for fabric movement |

Alternatives to this compound

Given the toxicity of antimony compounds, researchers are exploring safer and more environmentally friendly alternatives. Some promising options include:

-

Aluminum-based mordants: Alum (potassium aluminum sulfate) and aluminum acetate are common and less toxic alternatives.

-

Iron-based mordants: Ferrous sulfate is another widely used mordant, though it can "sadden" or darken colors.

-

Bio-mordants: Tannin-rich plant extracts and other natural materials are being investigated as renewable and non-toxic mordants.

Conclusion

This compound has played a significant role in the history of textile dyeing, and its study provides valuable insights into traditional chemical practices. While its toxicity necessitates careful handling and limits its modern industrial applications, understanding its mechanism and application protocols is essential for researchers in textile science, conservation, and the history of technology. The protocols outlined in this document provide a framework for the safe and effective use of this compound in a laboratory setting, enabling further research into historical dyeing techniques and the development of more sustainable alternatives.

References

-

A Comparative Study with Two Different Mordants in the Process of Natural Dyeing on Regenerated Cellulosic Fibre. (n.d.). Jetir.Org. Retrieved January 21, 2026, from [Link]

-

Chakrabarti, R., & Vignesh, A. (n.d.). Natural Dyes: Application, Identification and Standardization. Fibre2Fashion. Retrieved January 21, 2026, from [Link]

-

Comparison of aluminum mordants on the colorfastness of natural dyes on cotton. (n.d.). K-REx. Retrieved January 21, 2026, from [Link]

-

Effect of Natural Dyes and Different Mordant Treatments on Ultra-Violet Protection Property of Cotton Fabric. (2022). Cellulose Chemistry and Technology. Retrieved January 21, 2026, from [Link]

-

Extracting and testing a natural plant dye. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Guide to Natural Dyes. (n.d.). Maiwa. Retrieved January 21, 2026, from [Link]

-

How to Mordant with Tannin and Alum. (n.d.). Botanical Colors. Retrieved January 21, 2026, from [Link]

-

Metal mordanting in dyeing with natural colourants. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Mordants and tannins. Assists and modifiers. (2025). The Natural Dye Store. Retrieved January 21, 2026, from [Link]

-

Natural Dyes - Mordants Part 1. (2013). the MAIWA JOURNAL. Retrieved January 21, 2026, from [Link]

-

Natural Dye Series Post 2: Mordanting Cellulose Fabric. (2020). Farm & Folk. Retrieved January 21, 2026, from [Link]

-

Natural Plant Dyes. (n.d.). Chymist.com. Retrieved January 21, 2026, from [Link]

-

Tannin and antimony as mordants. (2025). Coloriasto. Retrieved January 21, 2026, from [Link]

-

The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts. (2022). MedCrave online. Retrieved January 21, 2026, from [Link]

-

The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols: The Role of Antimony Potassium Tartrate in Leishmaniasis Research

Abstract

Antimony potassium tartrate, historically known as tartar emetic, represents a foundational chapter in the chemotherapy of leishmaniasis. As a trivalent antimonial (SbIII), it was one of the first effective treatments for this parasitic disease.[1][2][3] However, its significant host toxicity led to its replacement by less toxic pentavalent antimonials (SbV), such as sodium stibogluconate and meglumine antimoniate.[3][4][5] Despite being clinically obsolete, this compound remains a vital tool in the research laboratory. Its direct activity as an SbIII compound makes it an indispensable reference for studying the mechanisms of antimonial action, elucidating pathways of drug resistance, and serving as a benchmark in the screening of novel anti-leishmanial compounds. These application notes provide a detailed overview of its mechanism, toxicity, and resistance pathways, along with robust, field-proven protocols for its use in a modern research context.

Historical Context and Scientific Rationale

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, manifests in visceral, cutaneous, and mucocutaneous forms.[1] The therapeutic journey against this disease began in the early 20th century. In 1913, Gaspar Vianna first reported the efficacy of intravenously administered this compound for treating cutaneous leishmaniasis.[1][2][3] This discovery marked a significant milestone, establishing antimonials as the cornerstone of leishmaniasis treatment for over half a century.[4]

The use of tartar emetic was, however, fraught with challenges. The compound is notoriously toxic, with a narrow therapeutic window.[6][7] Severe side effects, including cardiotoxicity, pancreatitis, and debilitating gastrointestinal distress, were common.[2][8] This prompted the development of pentavalent antimonial (SbV) formulations in the 1940s, which offered a better safety profile and largely replaced tartar emetic in clinical practice.[3][4]

Today, the primary utility of this compound is not in the clinic but in the laboratory. It serves as the active metabolite in the "prodrug model" of pentavalent antimonials, which posits that SbV must be reduced to the biologically active SbIII form within the host or parasite to exert its leishmanicidal effect.[1][9] Therefore, using this compound directly allows researchers to bypass the reduction step and study the direct effects of SbIII on the parasite, providing crucial insights into its fundamental mechanism of action and the evolution of resistance.

Mechanism of Action: Targeting Thiol Metabolism

The leishmanicidal activity of trivalent antimony is primarily directed against the parasite's unique thiol redox system, which is fundamentally different from that of its mammalian host. The central player in this system is trypanothione [T(SH)₂].

Core Tenets of SbIII Action:

-

Inhibition of Trypanothione Reductase (TryR): SbIII directly inhibits TryR, the critical enzyme responsible for maintaining the reduced state of trypanothione.[4] This enzyme is absent in mammals, making it an ideal drug target.

-

Disruption of Redox Homeostasis: By inactivating TryR, SbIII prevents the recycling of trypanothione disulfide (TS₂) back to its reduced form. This leads to an accumulation of oxidative stress within the parasite.

-

Thiol Conjugation and Efflux: SbIII forms complexes with intracellular thiols like glutathione and trypanothione.[4] The parasite attempts to expel these conjugates via ABC transporters, which depletes its thiol reserves and further exacerbates oxidative damage, ultimately leading to apoptosis-like cell death.[4]

-

Secondary Targets: Evidence also suggests that antimonials can interfere with other essential parasitic processes, including the inhibition of DNA topoisomerase I, which is vital for DNA replication and transcription.[4][8]

Figure 1: Simplified pathway of trivalent antimony's mechanism of action in Leishmania.

Mechanisms of Resistance

Antimonial resistance in Leishmania is a complex, multifactorial phenomenon that poses a significant challenge to treatment efficacy. Research using SbIII-resistant lab strains has been instrumental in identifying the key molecular adaptations that allow the parasite to survive.

-

Decreased Drug Influx: A primary mechanism is the downregulation or mutation of the aquaglyceroporin 1 (AQP1) channel, which is a key transporter for SbIII into the parasite.[10][11] Reduced expression of AQP1 leads to lower intracellular drug accumulation.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly the multidrug resistance-associated protein A (MRPA or PGPA), is strongly correlated with resistance.[9][10] These transporters actively pump SbIII-thiol conjugates out of the cell, effectively clearing the drug.

-

Enhanced Thiol Metabolism: Resistant parasites often upregulate the synthesis of intracellular thiols (cysteine, glutathione, and trypanothione).[11][12] This increased thiol pool serves to chelate and neutralize incoming SbIII and combat the resulting oxidative stress.

Toxicological Profile

The clinical discontinuation of this compound was a direct result of its severe toxicity. Understanding this profile is crucial for appreciating the historical context and for handling the compound safely in a laboratory setting.

| System/Organ | Observed Toxic Effects | References |

| Cardiovascular | ECG abnormalities (T-wave inversion, QT prolongation), severe chest pain, bradycardia, hypotension, and potentially fatal Adams-Stokes syndrome. | [2][6] |

| Gastrointestinal | Potent emetic properties causing severe nausea and vomiting, abdominal pain, and diarrhea. Haemorrhagic gastritis may occur with substantial ingestion. | [6][7] |

| Hepatic | Hepatotoxicity, indicated by elevated liver enzymes. | [8] |

| Renal | Nephrotoxicity, which can lead to acute renal failure. | [6][8] |

| General | Local pain and phlebitis upon intravenous injection. A garlic-like odor on the breath has been described. | [6] |

Protocols for Research Applications

The following protocols are designed for research purposes to assess the anti-leishmanial activity of compounds using this compound as a reference standard.

Protocol 1: In Vitro Susceptibility Testing of Leishmania Promastigotes

This assay is a primary screening tool due to its simplicity and reproducibility. It measures the effect of a compound on the proliferative, flagellated promastigote stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against Leishmania promastigotes, using this compound as a positive control.

Materials:

-

Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.

-

Complete M199 culture medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS).

-

This compound (Sigma-Aldrich or equivalent).

-

Test compound.

-

Resazurin sodium salt solution (e.g., Alamar Blue).

-

Sterile 96-well flat-bottom microtiter plates.

-

Phosphate-buffered saline (PBS).

Step-by-Step Methodology:

-

Preparation of Drug Stocks:

-

Prepare a 1 mg/mL stock solution of this compound in sterile distilled water or PBS. Filter-sterilize and store at -20°C.

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 0.5%, as it may be toxic to the parasites.

-

-

Parasite Seeding:

-

Count promastigotes from a log-phase culture using a hemocytometer.

-

Adjust the parasite concentration to 1 x 10⁶ cells/mL in fresh, complete M199 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

-

Drug Addition:

-

Create a serial dilution series of this compound and the test compound in complete M199 medium in a separate plate. A 2-fold dilution series is standard.

-

Add 100 µL of each drug dilution to the wells containing the parasites, resulting in a final volume of 200 µL per well.

-

Include control wells: parasites with medium only (negative control) and parasites with the highest concentration of the solvent used for the test compound (vehicle control).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 25°C for L. donovani) for 72 hours.

-

-

Viability Assessment (Resazurin Assay):

-

Add 20 µL of Resazurin solution to each well.

-

Incubate for another 4-6 hours, or until the negative control wells turn from blue to pink.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

-

Causality and Self-Validation:

-

Why log-phase parasites? Parasites in the logarithmic phase are metabolically active and dividing uniformly, providing a consistent and sensitive baseline for measuring growth inhibition.

-

Why Resazurin? This viability indicator measures metabolic activity. Living, respiring cells reduce the blue resazurin to the pink, fluorescent resorufin.[13] The signal is directly proportional to the number of viable cells, making it a reliable method for quantifying drug efficacy.

-

Reference Standard: The consistent performance of the this compound control validates the assay's sensitivity and ensures inter-assay comparability.

Protocol 2: In Vitro Susceptibility Testing of Intracellular Amastigotes

This assay is more biologically relevant as it tests compound efficacy against the amastigote stage, which is the form that causes disease in the mammalian host.

Objective: To determine the IC₅₀ of a test compound against intracellular Leishmania amastigotes within a host macrophage cell line.

Materials:

-

Macrophage cell line (e.g., J774A.1 murine macrophages).

-

Complete DMEM or RPMI-1640 medium with 10% FBS.

-

Stationary-phase Leishmania promastigotes.

-

Sterile 8-well chamber slides or 96-well optical-bottom plates.

-

Giemsa stain.

-

Methanol.

Figure 2: Experimental workflow for the intracellular Leishmania amastigote susceptibility assay.

Step-by-Step Methodology:

-

Macrophage Seeding:

-

Seed J774A.1 macrophages into 8-well chamber slides at a density of 2 x 10⁵ cells per well.[14]

-

Incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence.

-

-

Parasite Infection:

-

Harvest stationary-phase promastigotes (these are more infective).

-

Aspirate the medium from the adhered macrophages and replace it with fresh medium containing the promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 4-24 hours to allow for phagocytosis.

-

-

Removal of Extracellular Parasites:

-

Gently wash the wells 2-3 times with pre-warmed PBS or medium to remove any non-internalized promastigotes.

-

-

Drug Treatment:

-

Add 200 µL of fresh medium containing the desired concentrations of the test compound or this compound to each well. Include appropriate controls.

-

-

Incubation:

-

Incubate the slides for 72 hours at 37°C with 5% CO₂.

-

-

Fixation and Staining:

-

Aspirate the medium.

-

Fix the cells by adding methanol for 10 minutes.

-

Stain with a 10% Giemsa solution for 20-30 minutes.

-

Wash gently with water and allow to air dry.

-

-

Microscopic Quantification:

-

Using a light microscope at 1000x magnification (oil immersion), count the number of amastigotes per 100 macrophages for each well.

-

The infection rate and parasite load in the untreated control wells serve as the 100% viability reference.

-

-

Data Analysis:

-

Calculate the percentage of parasite reduction compared to the untreated control.

-

Determine the IC₅₀ value using non-linear regression as described in Protocol 1.

-

Causality and Self-Validation:

-

Why stationary-phase promastigotes? These parasites are more differentiated towards the infective metacyclic form, leading to a more efficient and representative infection of the host cells.

-

Why wash after infection? This crucial step ensures that the drug's effect is measured only on the intracellular amastigotes, not on any lingering extracellular promastigotes.

-

Why Giemsa staining? This differential stain allows for clear visualization of the host cell nucleus (purple) and the parasite's nucleus and kinetoplast (dark purple/pink), enabling accurate manual counting of the parasite burden.

References

- Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC. (2025). Vertex AI Search.

- Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions. (n.d.). Vertex AI Search.

- Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC - NIH. (n.d.). Vertex AI Search.

- This compound | C8H10K2O15Sb2 | CID 73415808 - PubChem. (n.d.). Vertex AI Search.

- Selection and phenotype characterization of potassium antimony tartrate-resistant populations of four New World Leishmania species - PubMed. (2010). Vertex AI Search.

- Table 1.3, Analytical methods for the measurement of antimony or antimony chemical species in environmental or biological mediaa - NCBI. (n.d.). Vertex AI Search.

- Analytical techniques and methods used for antimony speciation analysis in biological matrices - RSC Publishing. (n.d.). Vertex AI Search.

- Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC - NIH. (n.d.). Vertex AI Search.

- Determination of antimony in biological materials by electrothermal atomic absorption spectroscopy - PubMed. (1979). Vertex AI Search.

- Treatment of American Dermal Leishmaniasis with a Special Oral Dosage form of Tartar Emetic in. (1959). Vertex AI Search.

- This compound - Wikipedia. (n.d.). Vertex AI Search.

- This compound – Knowledge and References - Taylor & Francis. (n.d.). Vertex AI Search.

- An in vitro micromethod for drug sensitivity testing of Leishmania - PubMed. (1989). Vertex AI Search.

- Pentavalent Antimonials: New Perspectives for Old Drugs - MDPI. (n.d.). Vertex AI Search.

- Drug resistance and treatment failure in leishmaniasis: A 21st century challenge - PMC. (2017). Vertex AI Search.

- Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine - ePrints Soton - University of Southampton. (2021). Vertex AI Search.

- This compound (UK PID) - Inchem.org. (n.d.). Vertex AI Search.

- (PDF)

- Antimony transport mechanisms in resistant leishmania parasites - PMC - NIH. (n.d.). Vertex AI Search.

- Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - MDPI. (n.d.). Vertex AI Search.

- Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - Frontiers. (n.d.). Vertex AI Search.

- Antimony susceptible Leishmania donovani: evidence from in vitro drug susceptibility of parasites isolated from patients of post-kala-azar dermal leishmaniasis in pre - NIH. (2024). Vertex AI Search.

- Analytical techniques and methods used for antimony speciation analysis in biological matrices | Request PDF - ResearchG

- Uptake of this compound by mouse liver slices - PubMed. (n.d.). Vertex AI Search.

- In vitro assays for evaluation of drug activity against Leishmania spp - ResearchG

- Model for the mode of action of antimonial drugs on Leishmania...

- Antimony susceptible Leishmania donovani: evidence from in vitro drug susceptibility of parasites isolated from patients of post-kala-azar dermal leishmaniasis in pre- and post-miltefosine era - PubMed. (2024). Vertex AI Search.

- TREATMENT OF EARLY LESIONS OF OLD WORLD CUTANEOUS LEISHMANIASIS WITH PENTAVALENT ANTIMONIALS. (2016). Vertex AI Search.

- In vitro susceptibility to pentavalent antimony in Leishmania infantum strains is not modified during in vitro or in vivo passages but is modified after host treatment with meglumine antimoniate - PMC - PubMed Central. (n.d.). Vertex AI Search.

- Treatment of visceral leishmaniasis: model-based analyses on the spread of antimony-resistant L. donovani in Bihar, India. - Merck Millipore. (2013). Vertex AI Search.

- Effects of potassium antimony tartrate on rat erythrocyte phosphofructokinase activity. (n.d.). Vertex AI Search.

- This compound - Grokipedia. (n.d.). Vertex AI Search.

Sources

- 1. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound (UK PID) [inchem.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimony transport mechanisms in resistant leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]

- 12. Drug resistance and treatment failure in leishmaniasis: A 21st century challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimony susceptible Leishmania donovani: evidence from in vitro drug susceptibility of parasites isolated from patients of post-kala-azar dermal leishmaniasis in pre- and post-miltefosine era - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Iodimetric Assay of Antimony Potassium Tartrate

Introduction and Significance

Antimony Potassium Tartrate, also known as Tartar Emetic (K₂Sb₂(C₄H₂O₆)₂·3H₂O), is a compound with a long history in medicine and chemistry. While its use as an emetic and in treating parasitic diseases has largely been superseded by modern therapeutics, it remains a critical reagent in various chemical syntheses and analytical applications. The accurate determination of its purity is paramount for quality control in pharmaceutical manufacturing and chemical supply chains.

This application note provides a detailed, field-proven protocol for the assay of this compound using iodimetric titration. This classic redox titration method is robust, cost-effective, and is the official method cited in major pharmacopeias, including the United States Pharmacopeia (USP).[1][2] The procedure relies on the direct oxidation of trivalent antimony (Sb³⁺) to its pentavalent state (Sb⁵⁺) by a standardized iodine solution.

Scientific Principles of the Assay

The trustworthiness of this assay is rooted in a well-understood and stoichiometric oxidation-reduction reaction. The core of the method is the quantitative oxidation of the antimony(III) present in the tartrate complex by iodine.[3][4]

The Core Redox Reaction: The trivalent antimony is oxidized to pentavalent antimony, while iodine (I₂) is reduced to iodide ions (I⁻).

Sb³⁺ + I₂ ⇌ Sb⁵⁺ + 2I⁻

This equilibrium is highly sensitive to the pH of the medium. To ensure the reaction proceeds quantitatively to the right, the hydrogen ions (H⁺) produced must be neutralized. This is achieved by performing the titration in a mildly alkaline medium (pH ≈ 8), typically maintained by a sodium borate or sodium bicarbonate buffer.[3][5][6]

Causality Behind Critical Reagents:

-

pH Control is Crucial:

-

Acidic Conditions (pH < 7): An acidic environment would favor the reverse reaction (oxidation of iodide by Sb⁵⁺), leading to inaccurate and underestimated results.

-

Strongly Alkaline Conditions (pH > 9): In a highly alkaline solution (e.g., with NaOH), iodine would disproportionate into iodide (I⁻) and hypoiodite (IO⁻) ions, rendering it unavailable for the primary reaction with antimony.[7]

-

-

Complexation Prevents Hydrolysis: Antimony salts are prone to hydrolysis in aqueous solutions, forming insoluble basic salts like antimony oxychloride (SbOCl). This would remove antimony from the solution, making it unavailable for titration. To prevent this, a complexing agent—potassium sodium tartrate (Rochelle's salt)—is added.[3] This agent forms a stable, soluble complex with the antimony, keeping it in solution and accessible to the iodine titrant.[6][8]

-

Endpoint Detection: The endpoint is visualized using a starch indicator solution. Starch forms an intensely blue-black colored complex with free iodine (specifically, the triiodide ion, I₃⁻, which is present in the iodine solution).[7][9] The first appearance of a stable, persistent blue color signifies that all the antimony(III) has been consumed and there is now a slight excess of iodine in the solution, marking the titration's endpoint.[1][3]

Diagram of Chemical Principles

A visual representation of the key interactions during the titration.

Caption: Key chemical interactions in the iodimetric titration of antimony.

Reagents, Apparatus, and Standards

Scientific integrity demands meticulous preparation of all solutions and calibration of equipment.

Apparatus

-

Analytical Balance (readable to 0.1 mg)

-

50 mL Class A Burette

-

250 mL Conical (Erlenmeyer) flasks

-

Volumetric flasks (1000 mL)

-

Pipettes and Graduated cylinders

-

Magnetic stirrer and stir bar (optional, but recommended)

Reagent Preparation

| Reagent | Preparation Protocol | Notes & Rationale |

| 0.1 N Iodine Volumetric Solution (VS) | Dissolve 36 g of potassium iodide (KI) in 100 mL of water in a 1000 mL volumetric flask. Weigh ~14 g of iodine (I₂) crystals and add to the concentrated KI solution, swirling to dissolve. Once fully dissolved, dilute to the 1000 mL mark with deionized water.[10] | Iodine has low solubility in water but readily dissolves in a KI solution by forming the soluble triiodide ion (I₃⁻). Store in a dark, glass-stoppered bottle as the solution is volatile and light-sensitive.[11][12] |

| Starch Indicator Solution (TS) | Make a smooth paste of 1 g soluble starch with 10-15 mL of cold deionized water. Pour this paste into 100 mL of actively boiling deionized water with constant stirring. Boil for 1 minute and allow to cool.[9][11] | Starch solutions are susceptible to microbial degradation and should be prepared fresh daily for the sharpest endpoint.[13] If cloudiness appears or the endpoint is indistinct, discard and prepare a new solution. |

| Potassium Sodium Tartrate | Reagent grade, solid. | --- |

| Sodium Borate | Reagent grade, solid. | --- |

Standardization of 0.1 N Iodine VS

The iodine solution is not a primary standard and its concentration must be verified. This is a critical self-validating step. Standardization is typically performed against a primary standard like Arsenic Trioxide (As₂O₃).

-

Accurately weigh ~150 mg of arsenic trioxide (previously dried at 105°C for 1 hour).

-

Dissolve it in 20 mL of 1 M sodium hydroxide, warming gently if needed.

-

Dilute with 40 mL of water and add 2 drops of methyl orange indicator.

-

Add dilute HCl dropwise until the solution turns from yellow to a faint pink.

-

Add 2 g of sodium carbonate (or sodium bicarbonate), 50 mL of water, and 3 mL of starch TS.

-

Titrate with the prepared iodine solution until a persistent blue color is produced.[10]

-

Calculate the exact normality of the iodine solution.

Detailed Experimental Protocol

This protocol is harmonized with the procedure outlined in the United States Pharmacopeia.[1][2]

Diagram of the Experimental Workflow

A step-by-step visual guide to the titration procedure.

Caption: Standard operating procedure for the assay of this compound.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh, to the nearest 0.1 mg, approximately 500 mg of the this compound sample and record the weight (W). Transfer the sample quantitatively to a 250 mL conical flask.

-

Dissolution: Add 50 mL of deionized water and swirl the flask until the sample is completely dissolved.

-

Addition of Ancillary Reagents: Add 5 g of potassium sodium tartrate, followed by 2 g of sodium borate.[1] Swirl gently to dissolve these reagents. The potassium sodium tartrate must be added to complex the antimony before the buffer creates an alkaline environment to prevent any hydrolysis.

-

Indicator Addition: Add 3 mL of freshly prepared starch indicator solution (Starch TS).

-

Titration: Immediately begin titrating with the standardized 0.1 N iodine solution from a 50 mL burette.[1][3] Add the titrant dropwise, with constant swirling, especially as the endpoint is approached.

-

Endpoint Determination: The endpoint is reached at the first appearance of a distinct and permanent blue or violet-blue color that persists for at least 30 seconds.[2]

-